3-[({[4-(Morpholin-4-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile
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Overview
Description
3-[({[4-(Morpholin-4-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile is a complex organic compound that features a morpholine ring, a benzonitrile group, and a phenylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[4-(Morpholin-4-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile typically involves multiple steps:
Formation of the Morpholine Derivative: The initial step often involves the reaction of morpholine with a suitable benzyl halide to form the morpholin-4-ylmethyl derivative.
Coupling with Benzonitrile: The morpholine derivative is then coupled with a benzonitrile compound through a nucleophilic substitution reaction. This step may require the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are often employed under acidic or basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-[({[4-(Morpholin-4-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-[({[4-(Morpholin-4-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The morpholine ring and benzonitrile group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Morpholin-4-ylmethyl)benzonitrile
- 3-(Morpholin-4-ylmethyl)aniline
- 4-(Morpholin-4-ylmethyl)phenylamine
Uniqueness
Compared to similar compounds, 3-[({[4-(Morpholin-4-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile stands out due to the presence of both the benzonitrile and phenylmethylamine groups
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
3-[[[4-(morpholin-4-ylmethyl)phenyl]methylamino]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c21-13-19-2-1-3-20(12-19)15-22-14-17-4-6-18(7-5-17)16-23-8-10-24-11-9-23/h1-7,12,22H,8-11,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQZQMRXDSJQEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)CNCC3=CC(=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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